molecular formula C11H14BFO4 B14762140 (4-Butoxy-3-fluoro-2-formylphenyl)boronic acid

(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid

Cat. No.: B14762140
M. Wt: 240.04 g/mol
InChI Key: HUKYDGWMOYYOBJ-UHFFFAOYSA-N
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Description

(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This compound is characterized by the presence of a butoxy group, a fluoro substituent, and a formyl group attached to a phenyl ring, along with a boronic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a Suzuki-Miyaura coupling reaction, where an aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of (4-Butoxy-3-fluoro-2-formylphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Butoxy-3-fluoro-2-formylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Furanylboronic acid

Uniqueness

(4-Butoxy-3-fluoro-2-formylphenyl)boronic acid is unique due to the presence of the butoxy group, which can influence its reactivity and solubility compared to other similar compounds. The combination of the fluoro and formyl groups also provides distinct electronic properties, making it a valuable reagent in specific synthetic applications .

Properties

Molecular Formula

C11H14BFO4

Molecular Weight

240.04 g/mol

IUPAC Name

(4-butoxy-3-fluoro-2-formylphenyl)boronic acid

InChI

InChI=1S/C11H14BFO4/c1-2-3-6-17-10-5-4-9(12(15)16)8(7-14)11(10)13/h4-5,7,15-16H,2-3,6H2,1H3

InChI Key

HUKYDGWMOYYOBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCCCC)F)C=O)(O)O

Origin of Product

United States

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